Bucladesine Impurity 2
Overview
Description
Bucladesine Impurity 2 is an impurity of Bucladesine Sodium Salt.
Scientific Research Applications
1. Neurological and Behavioral Research
Bucladesine has been explored in various neurological and behavioral contexts. For instance, it was studied for its effects on withdrawal signs in morphine-dependent mice, showing that it could influence morphine withdrawal syndrome through interactions with cyclic nucleotide messengering systems and protein kinase A signaling pathways (Seyedi et al., 2014). Additionally, bucladesine was found to interact synergistically with nicotine to improve spatial memory retention in rats, suggesting a role in memory and learning processes (Sharifzadeh et al., 2007).
2. Dermatological Research
In dermatology, bucladesine demonstrated potential as a topical treatment for inflammatory or allergic skin diseases. It exhibited significant anti-inflammatory effects in a model of acute skin inflammation, providing an alternative to traditional treatments like glucocorticoids or calcineurin inhibitors (Rundfeldt et al., 2012).
3. Epilepsy Research
Bucladesine's interactive effects with other compounds, such as pentoxifylline and H-89, were examined in the context of seizure activities. The study suggested that it could modulate seizure activities through its interactions with intracellular cAMP and cGMP signaling pathways, cyclic nucleotide-dependent protein kinases, and related neurotransmitters (Hosseini-Zare et al., 2011).
4. Alzheimer's Disease Research
Bucladesine has been explored for its therapeutic potential in neurodegenerative diseases like Alzheimer's. It demonstrated protective effects against memory deficit induced by Amyloid β in rats, suggesting it could ameliorate cognitive dysfunctions in Alzheimer's through its action on cyclic nucleotides and associated signaling pathways (Aghsami et al., 2018).
5. Multiple Sclerosis Research
In the context of demyelination diseases like multiple sclerosis, bucladesine was shown to exhibit protective effects on myelin proteins, inflammation, and apoptotic as well as anti-apoptotic factors. The enhancement of intracellular cAMP was found to prevent demyelination and play anti-inflammatory and anti-apoptotic roles in a mouse model of demyelination (Vakilzadeh et al., 2014).
Mechanism of Action
Target of Action
Bucladesine Impurity 2, also known as a stabilized cyclic adenosine monophosphate (cAMP) analogue, primarily targets the cAMP-dependent protein kinase A (PKA) . PKA plays a crucial role in various cellular processes, including neurodevelopment, growth, and plasticity .
Mode of Action
This compound mimics the action of endogenous cAMP and activates PKA . This activation can promote a variety of cellular processes . The compound’s interaction with its targets leads to an elevation of intracellular cAMP , which is known to induce potent anti-inflammatory effects .
Biochemical Pathways
The main regulatory mechanism of this compound involves the cAMP/PKA signaling pathway . When this compound activates PKA, it can promote various cellular processes . In particular, the cAMP/PKA signaling pathway plays a key role in the expression of long-term enhancement (LTP) and long-term inhibition (LTD), as well as in the formation of long-term memory in the hippocampus .
Pharmacokinetics
It is known that the compound is a membrane-permeable selective activator , suggesting that it may have good bioavailability
Result of Action
This compound has been shown to have anti-inflammatory effects . In a study involving a model of acute skin inflammation, an emulsion containing Bucladesine was capable of significantly reducing the inflammatory oedema . This indicates that this compound can have a significant impact on reducing inflammation.
Action Environment
It is worth noting that the compound has been used in a water-free emulsion for topical treatment , suggesting that its formulation can influence its action and efficacy
Properties
InChI |
InChI=1S/C14H18N5O7P.Na/c1-2-3-8(20)18-12-9-13(16-5-15-12)19(6-17-9)14-10(21)11-7(25-14)4-24-27(22,23)26-11;/h5-7,10-11,14,21H,2-4H2,1H3,(H,22,23)(H,15,16,18,20); | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMXPHRDUKTUCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)O)O.[Na] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N5NaO7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70990469 | |
Record name | N-[9-(2,7-Dihydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-9H-purin-6-yl]butanimidic acid--sodium (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70990469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70253-67-7 | |
Record name | N-[9-(2,7-Dihydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-9H-purin-6-yl]butanimidic acid--sodium (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70990469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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